molecular formula C18H15NO3 B045562 4-Cyanophenyl 4-(3-butenyloxy)benzoate CAS No. 114482-57-4

4-Cyanophenyl 4-(3-butenyloxy)benzoate

Cat. No. B045562
M. Wt: 293.3 g/mol
InChI Key: XGRKLNHEYFRXFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate and its derivatives involves several chemical pathways, including acylation and esterification reactions. Gray et al. (1989) describe the preparation of a series of 4-cyanophenyl 4-X-benzoates, highlighting the methods to achieve various substitution patterns essential for tuning the liquid crystalline properties of these compounds (Gray, Hird, Lacey, & Toyne, 1989).

Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-(3-butenyloxy)benzoate derivatives significantly influences their mesomorphic behavior. Vani (1983) determined the crystal and molecular structure of a related compound, providing insights into the arrangement of molecules in the crystal lattice and its implications for liquid crystalline phases (Vani, 1983).

Chemical Reactions and Properties

Chemical modifications, such as fluoro-substitution, significantly affect the dielectric anisotropy and mesomorphic properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate compounds. The study by Gray et al. (1989) showcases how structural features influence the compound's liquid crystalline behavior, particularly in terms of dielectric anisotropy (Gray et al., 1989).

Physical Properties Analysis

The mesomorphic behavior, including nematic and smectic phases, is a critical physical property of 4-Cyanophenyl 4-(3-butenyloxy)benzoate derivatives. Takenaka et al. (1989) explored the homologous series of these compounds, highlighting their phase transitions and textures, which are pivotal for liquid crystal technology applications (Takenaka et al., 1989).

Scientific Research Applications

Liquid Crystalline Properties and High Clearing Points

Research has shown that compounds related to 4-Cyanophenyl 4-(3-butenyloxy)benzoate, such as a series of new liquid-crystalline compounds synthesized through DCC-aided esterification, exhibit enantiotropic liquid-crystalline properties with high clearing points. These compounds demonstrated a decrease in clearing points with an increase in the carbon atoms in the alkoxy group, indicating their potential for creating materials with tunable thermal properties (Yang Lian-zhong, 2009).

Dual Frequency Addressing Devices

Fluorosubstituted three-ring esters based on 4-Cyanophenyl 4-(3-butenyloxy)benzoate have been prepared and analyzed for their dielectric properties, phase transition temperatures, and enthalpies. The novel compounds were found to exhibit a broad range of nematic mesophase and large positive dielectric anisotropy, which changes sign at low frequency, making them suitable for use in dual-frequency addressing devices (D. Ziobro et al., 2009).

Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids

While not directly related to 4-Cyanophenyl 4-(3-butenyloxy)benzoate, research into hybrids of aspirin (ASA) bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, designated as NOSH compounds, has shown promise in the development of new classes of anti-inflammatory pharmaceuticals. These compounds demonstrated significant potential in inhibiting the growth of various human cancer cell lines without cellular toxicity (R. Kodela, M. Chattopadhyay, K. Kashfi, 2012).

Stabilization of Blue Phases

Another application of derivatives of 4-Cyanophenyl 4-(3-butenyloxy)benzoate is in stabilizing blue phases in liquid crystals. Compounds such as 4-(4-cyanophenyl)phenyl 4-octyloxybenzoate derivatives, possessing a laterally attached mesogen, were investigated for their phase transition behavior. These studies found that the compounds induced blue phases in mixtures with conventional chiral smectic liquid crystals, suggesting their utility in advanced display technologies (Hirotoshi Iwamochi, A. Yoshizawa, 2009).

Safety And Hazards

4-Cyanophenyl 4-(3-butenyloxy)benzoate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-cyanophenyl) 4-but-3-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h2,4-11H,1,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRKLNHEYFRXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344900
Record name 4-Cyanophenyl 4-(3-butenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl 4-(3-butenyloxy)benzoate

CAS RN

114482-57-4
Record name 4-Cyanophenyl 4-(3-butenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanophenyl 4-(3-Butenyloxy)benzoate
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